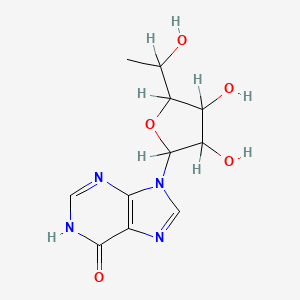

9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol

Descripción

Chemical Structure & Properties 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol is a nucleoside analog composed of a hypoxanthine base (purin-6-ol) linked via a β-glycosidic bond to a 6-deoxyhexofuranosyl sugar moiety. The hexofuranosyl group is a six-membered ring sugar derivative, distinct from the more common pentofuranosyl sugars (five-membered rings) in natural nucleosides.

Biological Relevance

As a synthetic nucleoside analog, it may interfere with DNA/RNA synthesis or act as a substrate for enzymes involved in nucleotide metabolism. Deoxygenation at the sugar moiety often reduces susceptibility to enzymatic degradation (e.g., phosphorylases), a feature exploited in antiviral or anticancer drug design .

Propiedades

Número CAS |

85421-86-9 |

|---|---|

Fórmula molecular |

C11H14N4O5 |

Peso molecular |

282.25 g/mol |

Nombre IUPAC |

9-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-5-9(15)12-2-13-10(5)19/h2-4,6-8,11,16-18H,1H3,(H,12,13,19) |

Clave InChI |

GNEUXCLUOVTONK-UHFFFAOYSA-N |

SMILES canónico |

CC(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol typically involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. The process includes several steps such as acetylation, epoxidation, and hydrolysis. For instance, 3-O-Acetyl-1,2-O-isopropylidene-α-D-allofuranose can be treated with triphenylphosphine-diethyl azodicarboxylate to afford regio- and stereospecifically the 5,6-epoxy-α-D-allo derivative. This derivative can then be converted with lithium aluminum hydride to the corresponding 6-deoxy-1,2-O-isopropylidene-α-D-allofuranose .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol is used as a precursor for the synthesis of various nucleoside analogs. These analogs are important for studying the structure and function of nucleic acids .

Biology: In biological research, this compound is used to investigate the mechanisms of enzyme action and to study the interactions between nucleosides and proteins .

Medicine: In medicine, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol and its derivatives are explored for their potential antiviral and anticancer properties. They are used in the development of drugs that target specific viral enzymes or cancer cell pathways .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a building block for more complex chemical entities .

Mecanismo De Acción

The mechanism of action of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of metabolic pathways in cells, which is particularly useful in antiviral and anticancer therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological implications of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol and related compounds:

Key Observations

Sugar Modifications Deoxygenation Position: 6-Deoxyhexofuranosyl (target compound) vs. 2'-deoxyribofuranosyl () or 5'-deoxyxylofuranosyl (). Deoxygenation reduces polarity and may alter substrate specificity for kinases or phosphorylases. Sugar Ring Size: Hexofuranosyl (six-membered) vs. pentofuranosyl (five-membered). Larger sugars may sterically hinder interactions with enzymes or receptors.

Purine Modifications Hypoxanthine (6-ol): Present in the target compound and arabinofuranosyl hypoxanthine (). The hydroxyl group at C6 participates in hydrogen bonding, critical for base-pairing or enzyme recognition. Thiol (6-SH): In 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine-6-thiol (), the thiol group enhances nucleophilicity, enabling disulfide bond formation or metal chelation.

Functional Group Additions Acetyl/Formyl Groups: Protect hydroxyl groups (e.g., 3',5'-di-O-acetyl in ), improving stability during synthesis or cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.